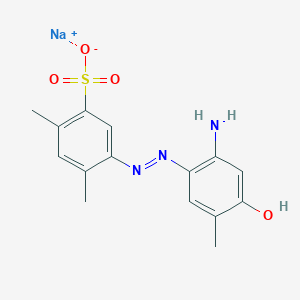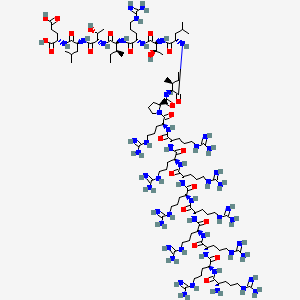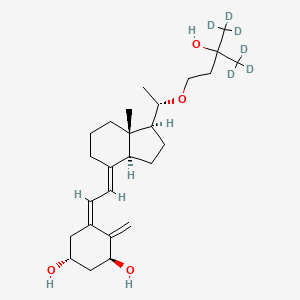
Ischemin sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ischemin is a potent CBP bromodomain inhibitor. Schemin alters post-translational modifications on p53 and histones, inhibits p53 interaction with CBP and transcriptional activity in cells, and prevents apoptosis in ischemic cardiomyocytes.
Wissenschaftliche Forschungsanwendungen
1. Sodium MRI in Ischemic Stroke Research
Sodium MRI is an innovative tool for investigating ischemic strokes, providing non-invasive insight into physiological metabolism. It has been used to observe sodium signal variations in the brains of mice following ischemic strokes, revealing significantly stronger signals in affected brain regions compared to unaffected areas (Lee et al., 2013).
2. Sodium Accumulation and Mitochondrial Damage
Research has shown that ischemia induces sodium influx, leading to mitochondrial damage in perfused rat hearts. This mitochondrial dysfunction is a critical factor in ischemia/reperfusion injury (Iwai et al., 2002).
3. Sodium Detection in Medical Diagnosis
A study focused on creating an efficient sensor for detecting sodium ions in body plasma for medical diagnosis. The research involved a sodium ionophore-modified ISFET sensor, showing promising sensitivity and detection limits (Yanwittayakul et al., 2019).
4. Sodium-Hydrogen Exchange and Ischemia
Investigations into sodium-hydrogen exchange in ischemia-reperfusion injury highlight its involvement in myocardial protection. The timing of drug delivery to inhibit sodium-hydrogen exchange is critical for effective treatment of reperfusion injury (Hurtado & Pierce, 2001).
5. Sodium Intake and Stroke Risk
A population-based study in Japan found that higher sodium intake was significantly associated with increased risk of death from total stroke, ischemic stroke, and intracerebral hemorrhage in men, suggesting dietary salt increases stroke risk (Nagata et al., 2004).
6. Sodium Reduction and Health Effects
This review discusses the adverse health effects of excess salt intake and strategies for reducing sodium levels in processed foods while maintaining food safety and quality. It highlights the importance of sodium in various foods and its impact on human health (Doyle & Glass, 2010).
7. Sodium-Ion Batteries Research
Research in sodium batteries over the last 50 years shows potential applications in various fields. Sodium-ion batteries are gaining attention due to their suitability for large-scale applications and renewable energy storage (Delmas, 2018).
8. EPO and alpha-MSH in Kidney Ischemia/Reperfusion
A study demonstrated that EPO and alpha-MSH treatment prevented ischemia/reperfusion-induced downregulation of renal aquaporins and sodium transporters, suggesting their potential in treating renal ischemia/reperfusion injuries (Gong et al., 2004).
9. Cardioprotective Effects of Salvianic Acid A Sodium
Research on Salvianic Acid A Sodium (SAAS) showed its cardioprotective effects in rats with myocardial infarction. Proteome and transcriptome analysis revealed SAAS's involvement in various signaling pathways, offering insights into its therapeutic potential for ischemic heart diseases (Jia et al., 2019).
Eigenschaften
Molekularformel |
C15H16N3NaO4S |
|---|---|
Molekulargewicht |
357.36 |
IUPAC-Name |
sodium;5-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C15H17N3O4S.Na/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16;/h4-7,19H,16H2,1-3H3,(H,20,21,22);/q;+1/p-1 |
SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)[O-])C.[Na+] |
Aussehen |
Solid powder |
Reinheit |
> 98% |
Synonyme |
Ischemin sodium salt; J28; J-28; J 28.; 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)

